molecular formula C14H9N3O4 B13384345 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- CAS No. 100873-75-4

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-

Cat. No.: B13384345
CAS No.: 100873-75-4
M. Wt: 283.24 g/mol
InChI Key: KNDJVIXCODRRSE-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused benzene and diketopyrrole ring system. For instance, compounds like 2-[(4-aminophenyl)amino]-1H-isoindole-1,3(2H)-dione (CAS 106321-21-5) and 2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione (peak area 28.483% in GC-MS analysis) highlight the impact of substituents on retention times and chromatographic behavior .

Properties

CAS No.

100873-75-4

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

2-(4-nitroanilino)isoindole-1,3-dione

InChI

InChI=1S/C14H9N3O4/c18-13-11-3-1-2-4-12(11)14(19)16(13)15-9-5-7-10(8-6-9)17(20)21/h1-8,15H

InChI Key

KNDJVIXCODRRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Cycloaddition: Isoindoles are known to participate in Diels-Alder reactions, forming cycloadducts with dienophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it competes with ATP for binding to the kinase’s active site, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Chromatographic Behavior : Substituents like chlorine (in 2-(2-chlorophenyl)- derivatives) increase retention time in GC-MS due to higher molecular weight and polarity .
  • Biological Activity: Amino-substituted analogs (e.g., 5-amino-) are associated with enzyme inhibition (e.g., acetylcholinesterase) , while nitro groups may confer antimicrobial or antitumor properties, as seen in nitroaromatic pharmaceuticals .

Physicochemical Properties

  • Solubility: Nitro groups typically reduce aqueous solubility compared to amino or hydroxyl substituents. For example, 2-[(4-methoxyphenyl)aminomethyl]- derivatives exhibit improved solubility due to the methoxy group .
  • Stability : Nitroaromatic compounds are generally stable under ambient conditions but may undergo photodegradation or reduction under specific environments .

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]- (CAS No. 31604-39-4), is a compound of interest due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Basic Information

PropertyValue
Molecular FormulaC14H8N2O4
Molecular Weight268.224 g/mol
InChIInChI=1S/C14H8N2O4/c1-3-6-11(7-4-1)12(15)16(14)8-5-9(17)10(18)19/h1-8H,9H2
InChIKeyQKWWUOQTLINZES-UHFFFAOYSA-N

This compound features a nitrophenyl group, which is often associated with enhanced biological activity due to the electron-withdrawing nature of the nitro group.

Antitumor Activity

Research has shown that compounds similar to 1H-Isoindole-1,3(2H)-dione derivatives exhibit significant antitumor properties. For instance, one study demonstrated that isoindole derivatives had IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences their activity.

Antimicrobial Properties

The antimicrobial efficacy of nitrophenyl isoindoles has been evaluated against both Gram-positive and Gram-negative bacteria. Compounds with nitro groups showed enhanced antibacterial activity compared to their non-nitro counterparts, attributed to their ability to disrupt bacterial cell wall synthesis .

The mechanism underlying the biological activity of 1H-Isoindole derivatives often involves:

  • Inhibition of cell proliferation : Inducing apoptosis in cancer cells through caspase activation.
  • Antioxidant activity : Scavenging free radicals which contribute to oxidative stress in cells.
  • Enzyme inhibition : Targeting specific enzymes involved in tumor progression and bacterial metabolism.

Case Study 1: Anticancer Activity

A study conducted on a series of isoindole derivatives revealed that compound 13 exhibited significant anticancer activity against human glioblastoma U251 cells with an IC50 less than that of doxorubicin, a standard chemotherapy drug. The research suggested that structural modifications could enhance potency and selectivity .

Case Study 2: Antimicrobial Efficacy

Another study assessed the efficacy of various nitrophenyl isoindoles against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with additional functional groups (e.g., halogens) showed improved antibacterial properties, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Nitro Group Positioning : The position of the nitro group on the phenyl ring significantly affects the compound's biological activity.
  • Substitution Effects : Electron-donating groups enhance anticancer properties while electron-withdrawing groups improve antimicrobial efficacy.

Synthesis Methods

Various synthetic routes have been developed for producing 1H-Isoindole derivatives, including:

  • Condensation Reactions : Utilizing anhydrides and amines to form isoindole structures.
  • Cyclization Techniques : Employing cyclization methods to introduce the isoindole moiety into larger frameworks.

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